
Diphenylmethanol
Overview
Description
It is a white crystalline solid and serves as the parent member of a large class of diaryl alcohols . This compound is notable for its use in various chemical, pharmaceutical, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylmethanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction between phenylmagnesium bromide and benzaldehyde.
Reduction of Benzophenone: Another method includes the reduction of benzophenone using reducing agents such as sodium borohydride, zinc dust, or sodium amalgam and water.
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of benzophenone due to the availability and cost-effectiveness of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: Diphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzophenone using oxidizing agents.
Reduction: It can be reduced to diphenylmethane under specific conditions.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Benzophenone
Reduction: Diphenylmethane
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Pharmaceutical Applications
Diphenylmethanol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are utilized in the production of:
- Antihistamines : this compound is involved in synthesizing various antihistamines, including diphenhydramine, which is widely used for allergy relief and as a sleep aid.
- Antihypertensive Agents : The compound is also used in the development of medications that help manage high blood pressure.
- Modafinil : A wakefulness-promoting agent used to treat narcolepsy and other sleep disorders.
The versatility of this compound in pharmaceutical applications stems from its ability to undergo various chemical transformations, allowing for the creation of complex molecular structures necessary for drug development .
Perfume Industry
In the fragrance industry, this compound acts as a fixative , enhancing the longevity and stability of scents. It is commonly incorporated into perfumes to help maintain the desired fragrance profile over time. The compound's pleasant odor and chemical stability make it an ideal choice for this application .
Organic Synthesis
This compound is not only used directly but also plays a significant role as a precursor in organic synthesis. Recent advancements have highlighted innovative methods for synthesizing this compound derivatives using environmentally friendly techniques:
- Eco-Friendly Synthesis : A novel method developed by researchers at Kobe University utilizes alumina as a catalyst for synthesizing this compound derivatives from substituted benzenes and chloroform. This method offers high yields (up to 94%) while being cost-effective and environmentally sustainable .
- Catalytic Properties : Alumina can be recycled after use, which minimizes waste and reduces the need for additional raw materials. This approach aligns with global sustainability goals and promotes carbon neutrality in chemical manufacturing .
Agrochemicals
This compound derivatives are also employed in the formulation of agrochemicals. Their chemical properties enable them to act as effective intermediates in creating pesticides and herbicides, contributing to agricultural productivity while ensuring environmental safety .
Polymer Chemistry
In polymer chemistry, this compound can be utilized as a terminating group during polymerization processes. This application aids in controlling molecular weight and enhancing the properties of polymeric materials .
Research Insights
Recent studies underscore the importance of this compound in various chemical processes:
- A study published in Chemistry Europe demonstrated that using alumina containing water or primary alcohol significantly enhances the hydrolysis or alcoholysis reactions involving this compound derivatives. This method simplifies the synthesis process while maintaining high selectivity .
- Another research initiative highlighted the potential for using this compound derivatives beyond traditional applications, suggesting their role in developing new materials and chemicals through innovative synthetic pathways .
Mechanism of Action
The precise mechanism of action of diphenylmethanol is not fully understood. it is believed to function as a nucleophile, attacking electrophilic centers within organic molecules. This nucleophilic property enables the formation of new covalent bonds, leading to the creation of substituted this compound products .
Comparison with Similar Compounds
Benzophenone: An oxidized form of diphenylmethanol.
Diphenylmethane: A reduced form of this compound.
Diphenylcarbinol: Another name for this compound.
Uniqueness: this compound is unique due to its versatility in various chemical reactions and its broad range of applications in different fields. Its ability to act as a nucleophile and participate in multiple types of reactions makes it a valuable compound in both research and industrial settings .
Biological Activity
Diphenylmethanol, also known as benzhydrol, is an organic compound with the formula (C6H5)2CHOH. It has gained attention in various fields due to its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound is characterized by its hydroxyl group attached to a carbon atom that is also bonded to two phenyl groups. This structure contributes to its unique chemical properties and biological activities.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of this compound against different bacterial strains, revealing that certain compounds displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |
---|---|---|
This compound | High | Low |
4-Methoxyphenyl | Moderate | Inactive |
4-Chlorophenyl | High | Low |
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions .
Case Study: A recent study investigated the effects of this compound on macrophage cells, demonstrating a dose-dependent reduction in cytokine production at concentrations ranging from 1 µM to 30 µM. The results indicated that this compound could modulate inflammatory responses effectively .
3. Antiproliferative Activity
Another area of interest is the antiproliferative activity of this compound derivatives. Research has shown that some derivatives can inhibit the growth of cancer cell lines, indicating potential applications in cancer therapy.
Table 2: Antiproliferative Effects of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HeLa | 25 |
4-Methoxyphenyl | MCF-7 | 15 |
4-Chlorophenyl | A549 | 20 |
The biological activities of this compound are attributed to its ability to interact with various biological targets. For instance, its structure allows it to act as a free radical scavenger, which may contribute to its anti-inflammatory and anticancer effects . Additionally, the compound's ability to form hydrogen bonds enhances its interaction with biological macromolecules.
Synthesis Methods
Recent advancements in the synthesis of this compound have focused on environmentally friendly methods. A notable approach involves using alumina as a catalyst for synthesizing this compound derivatives from simpler organic compounds, achieving high yields while minimizing waste .
Q & A
Q. Basic Research: How can the Grignard reaction be optimized to improve diphenylmethanol yield and purity?
Methodological Answer:
The Grignard reaction (using bromobenzene, magnesium, and benzaldehyde) is a standard method for synthesizing this compound. Key optimization steps include:
- Solvent selection : Anhydrous diethyl ether is critical to prevent side reactions. Polar aprotic solvents like acetone can alter reactivity, favoring tertiary alcohol formation (not applicable here) .
- Purification : After acid workup, impurities (e.g., unreacted benzaldehyde) can lower the melting point (observed range: 66.5–67.5°C vs. theoretical 69°C). Recrystallization in ethanol improves purity, with reported yields of ~56% under standard conditions .
- Error mitigation : Strict exclusion of moisture and acid residues during quenching (using saturated sodium sulfite) reduces side products.
Q. Basic Research: What analytical methods reliably quantify this compound purity in complex mixtures?
Methodological Answer:
- HPLC : A validated reverse-phase HPLC method with UV detection (linear range: 0.531–53.10 μg/mL, ) achieves 99.8% recovery for this compound. Mobile phases like acetonitrile-water (70:30) resolve this compound from diphenylmethanone and other impurities .
- Melting point analysis : Consistent deviations from the theoretical melting point (69°C) indicate impurities. For example, a range of 66.5–67.5°C suggests residual solvents or byproducts .
Q. Advanced Research: How does this compound function as a ligand in transition-metal catalysis?
Methodological Answer:
this compound derivatives, such as diphenylphosphorylmethanol (DPPM), act as ligands in cross-coupling reactions (e.g., Suzuki-Miyaura). Key mechanisms include:
- Coordination chemistry : The phosphoryl and hydroxyl groups bind Pd(II), stabilizing intermediates and enhancing catalytic turnover.
- Selectivity : DPPM’s chiral environment enables asymmetric synthesis of pharmaceuticals. For example, Pd-DPPM complexes achieve >90% enantiomeric excess in α-arylation reactions .
Q. Advanced Research: What mechanistic insights explain this compound’s dehydrative conversion to symmetrical ethers?
Methodological Answer:
Under TiF catalysis, this compound undergoes dehydrative coupling to form symmetric ethers (e.g., diphenylmethane derivatives). Proposed steps:
Activation : TiF coordinates with the hydroxyl group, facilitating proton abstraction.
Nucleophilic attack : A second this compound molecule attacks the activated intermediate, forming a C–O bond.
Gas evolution : The reaction releases HO, confirmed by gas chromatography .
Q. Advanced Research: What are the dominant pathways in this compound oxidation, and how do reaction conditions influence product distribution?
Methodological Answer:
- Radical-mediated oxidation : In the presence of hydroxyl radicals (•OH), this compound oxidizes to benzophenone via hydrogen abstraction from the benzylic position.
- pH dependence : Acidic conditions favor carbocation intermediates, leading to diarylalkane byproducts. Neutral conditions prioritize ketone formation (quantified via GC-MS) .
Q. Future Directions: What emerging synthesis strategies could address this compound’s environmental and scalability challenges?
Methodological Answer:
- Biocatalysis : Engineered enzymes (e.g., alcohol dehydrogenases) in aqueous or eutectic solvents reduce reliance on hazardous reagents. Pilot studies report 80% yield improvements .
- Structure-activity relationship (SAR) : Systematic modification of this compound’s aryl groups could enhance bioactivity (e.g., antimicrobial potency) .
- Ecotoxicity profiling : Lifecycle assessments are needed to evaluate biodegradability and bioaccumulation risks in aquatic systems .
Properties
IUPAC Name |
diphenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILSFLSDHQAZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059015 | |
Record name | Benzhydrol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |
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Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | Benzohydrol | |
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Vapor Pressure |
0.0000273 [mmHg] | |
Record name | Benzohydrol | |
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CAS No. |
91-01-0 | |
Record name | Benzhydrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-01-0 | |
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Record name | Benzohydrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091010 | |
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Record name | Diphenylmethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32150 | |
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Record name | Benzenemethanol, .alpha.-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzhydrol | |
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Record name | Benzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.849 | |
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Record name | BENZOHYDROL | |
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Retrosynthesis Analysis
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